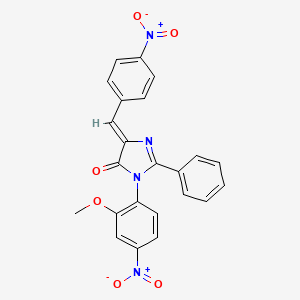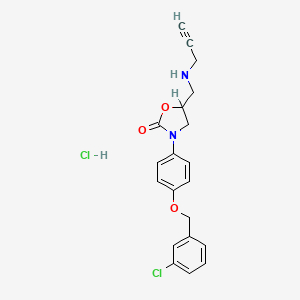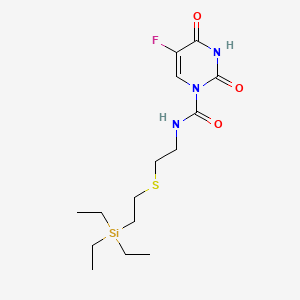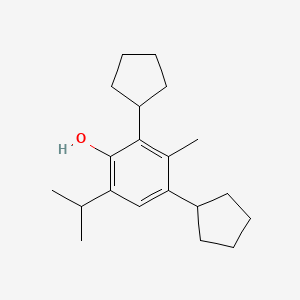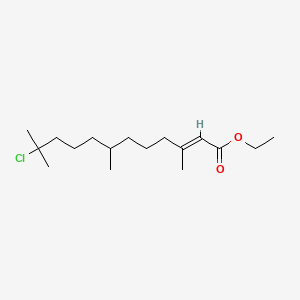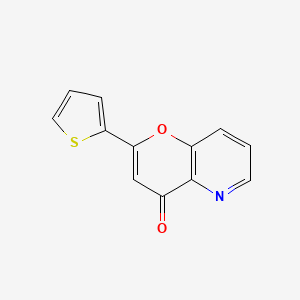
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thienyl)- is a heterocyclic compound that features a pyrano-pyridine fused ring system with a thienyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thienyl)- typically involves a multi-step process. One common method is the condensation of 4H-chromene-3-carbaldehydes with heterocyclic 1,3-dicarbonyl compounds in the presence of a catalyst such as ammonium acetate . This reaction proceeds via a domino Knoevenagel-intramolecular Michael reaction sequence, forming multiple bonds and rings in a single step .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thienyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological activities, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thienyl)- involves its interaction with various molecular targets. These may include enzymes, receptors, or nucleic acids, depending on the specific application. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor binding, or DNA intercalation, leading to changes in cellular processes.
Comparación Con Compuestos Similares
4H-Pyrano(3,2-b)pyridin-4-one, 2,3-dihydro-: A structurally related compound with similar reactivity but different biological activities.
4H-Pyrano(3,2-b)pyridin-4-one: The parent compound without the thienyl substituent, used as a reference for studying the effects of the thienyl group.
Uniqueness: 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thienyl)- is unique due to the presence of the thienyl group, which can enhance its electronic properties and biological activities compared to its analogs. This makes it a valuable compound for developing new materials and pharmaceuticals.
Propiedades
Número CAS |
148190-31-2 |
|---|---|
Fórmula molecular |
C12H7NO2S |
Peso molecular |
229.26 g/mol |
Nombre IUPAC |
2-thiophen-2-ylpyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C12H7NO2S/c14-8-7-10(11-4-2-6-16-11)15-9-3-1-5-13-12(8)9/h1-7H |
Clave InChI |
RYLUYQXCNJPQFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=O)C=C(O2)C3=CC=CS3)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



